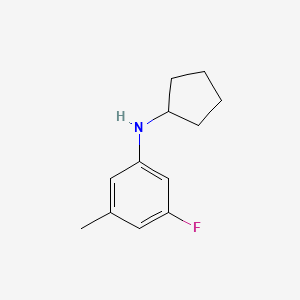

N-cyclopentyl-3-fluoro-5-methylaniline

Description

N-cyclopentyl-3-fluoro-5-methylaniline is an organic compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . This compound is characterized by a cyclopentyl group attached to the nitrogen atom, a fluorine atom at the 3-position, and a methyl group at the 5-position of the aniline ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

N-cyclopentyl-3-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-9-6-10(13)8-12(7-9)14-11-4-2-3-5-11/h6-8,11,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOIMZTUFLZVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-fluoro-5-methylaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes . Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-fluoro-5-methylaniline undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-3-fluoro-5-nitroaniline, while reduction may produce N-cyclopentyl-3-fluoro-5-aminomethylaniline.

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-3-fluoro-5-methylaniline is investigated for its potential therapeutic properties. Its mechanism of action involves interactions with specific enzymes and receptors, which may lead to modulated cellular pathways and therapeutic effects. The presence of the fluorine atom enhances its binding affinity to certain biological targets, making it a valuable candidate in drug discovery.

Biological Studies

The compound serves as a probe in biochemical studies to explore the interactions of fluorinated compounds with biological systems. It has been shown to exhibit potential biological activities, including enzyme modulation, which can be crucial for understanding disease mechanisms and developing new treatments.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows for the synthesis of more complex organic molecules, making it a versatile building block in chemical manufacturing .

Case Studies

Several case studies have explored the applications and effects of this compound:

1. Antimicrobial Activity Study (2024)

Objective: To assess efficacy against Gram-positive and Gram-negative bacteria.

Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

2. Anticancer Activity Evaluation (2023)

Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

3. Inflammation Model Study (2025)

Objective: To investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC: 64 µg/mL | 2024 |

| Anticancer | MCF-7 | IC50: 15 µM | 2023 |

| Anti-inflammatory | LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development. The cyclopentyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-3-fluoro-5-methylaniline include:

- N-cyclopentyl-3-chloro-5-methylaniline

- N-cyclopentyl-3-bromo-5-methylaniline

- N-cyclopentyl-3-iodo-5-methylaniline

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties make it particularly useful in applications requiring high specificity and reactivity.

Biological Activity

N-cyclopentyl-3-fluoro-5-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group and a fluorine atom attached to an aniline ring. This unique structure contributes to its lipophilicity and electronic properties, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the biological context and the target molecules involved.

Comparative Analysis

To understand the significance of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentyl group, fluorine atom | Potential enzyme modulation |

| N-cyclopentyl-4-fluoro-3-methylaniline | Similar structure but different fluorine position | Varies in reactivity and biological activity |

| 4-fluoro-3-methylaniline | Lacks cyclopentyl group | Lower lipophilicity, different interaction profile |

This comparison illustrates how subtle changes in structure can lead to significant differences in biological behavior.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of various derivatives of aniline compounds, including this compound. In vitro tests have shown promising results against various pathogens. For instance, compounds with similar structures demonstrated moderate activity against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.21 µM against Pseudomonas aeruginosa .

Cytotoxicity Studies

In cytotoxicity assessments using cell lines such as HeLa and MCF-7, derivatives similar to this compound displayed significant inhibitory effects, with IC50 values indicating effective cell growth inhibition. For example, certain derivatives showed IC50 values ranging from 0.07 µM to 0.91 µM across different cancer cell lines . These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and cell cycle arrest.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The compound's interactions with key residues in enzymes like DNA gyrase revealed potential pathways for its antibacterial activity . These studies highlight the importance of structural features in determining binding affinity and specificity.

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-3-fluoro-5-methylaniline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. For optimization, use a factorial design (e.g., varying temperature, catalyst loading, and solvent polarity). Monitor intermediates via TLC or HPLC. For fluorinated aniline precursors, refer to analogous protocols for 3-fluoro-4-methylaniline (CAS 452-77-7, ), adjusting cyclopentyl group introduction. Post-synthesis purification may require column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use -NMR to confirm fluorine position and -NMR to resolve cyclopentyl proton splitting patterns.

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., CHFN).

- X-ray crystallography : For unambiguous structural confirmation, if crystals are obtainable. Cross-reference spectral libraries for fluorinated anilines (e.g., 3-fluoro-4-methoxyaniline, CAS 366-99-4 ).

Q. How can stability studies under varying pH and temperature conditions be designed?

Methodological Answer: Conduct accelerated degradation studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; analyze via HPLC.

- pH stability : Prepare buffers (pH 1–13), incubate at 37°C, and quantify degradation products. Compare results to structurally similar compounds (e.g., fluorinated acetophenones ).

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

Q. What computational strategies are suitable for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

Methodological Answer:

Q. What are the challenges in assessing environmental persistence and terrestrial toxicity?

Methodological Answer:

- Employ OECD guidelines (e.g., Test No. 307 for soil degradation).

- Use LC-MS/MS to detect metabolites in environmental matrices.

- Compare degradation pathways to fluorinated contaminants (e.g., PFHxS in Figure 1 ).

Data Integration & Methodological Frameworks

-

Table 1 : Key Physicochemical Properties (Inferred from Analogous Compounds)

Property Method Reference Compound LogP (lipophilicity) HPLC retention time correlation 3-fluoro-4-methylaniline pKa Potentiometric titration 3-fluoro-4-methoxyaniline -

Figure 1 : Methodological Workflow for Contradiction Analysis

Adapt the flow diagram from Geomatics, Natural Hazards and Risk (Figure 3 ) to integrate spectral validation and computational modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.